1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane
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Overview
Description
1-(2-Chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines two distinct chemical entities: a benzene derivative and a crown ether. The benzene derivative, 1-(2-Chloroethylsulfonyl)-4-methylbenzene, is known for its reactivity due to the presence of the chloroethylsulfonyl group. The crown ether, 1,4,7,10,13,16-hexaoxacyclooctadecane, is a cyclic compound with multiple ether linkages, known for its ability to complex with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloroethylsulfonyl)-4-methylbenzene can be synthesized through the electrophilic aromatic substitution of toluene with 2-chloroethanesulfonyl chloride under controlled conditions . The reaction typically involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the substitution reaction.
1,4,7,10,13,16-hexaoxacyclooctadecane is synthesized through the cyclization of ethylene glycol derivatives in the presence of a strong acid catalyst . The reaction conditions often require high temperatures and vacuum to drive the cyclization to completion.
Industrial Production Methods
Industrial production of 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves large-scale electrophilic aromatic substitution reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield . For 1,4,7,10,13,16-hexaoxacyclooctadecane, industrial synthesis typically involves the use of high-pressure reactors to achieve the necessary cyclization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethylsulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethylsulfonyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
1,4,7,10,13,16-hexaoxacyclooctadecane primarily participates in complexation reactions with metal ions, forming stable complexes that are useful in various applications .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups depending on the nucleophile used.
Oxidation: The major product is 4-methylbenzoic acid.
Scientific Research Applications
1-(2-Chloroethylsulfonyl)-4-methylbenzene is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . Its reactivity makes it a valuable building block for complex molecules.
1,4,7,10,13,16-hexaoxacyclooctadecane is widely used in coordination chemistry for the complexation of metal ions . It is also used in the development of sensors and separation processes due to its ability to selectively bind specific ions .
Mechanism of Action
The mechanism of action for 1-(2-Chloroethylsulfonyl)-4-methylbenzene involves the formation of a reactive intermediate during nucleophilic substitution, which then undergoes further reactions to yield the final product . The chloroethylsulfonyl group acts as a leaving group, facilitating the substitution reaction.
For 1,4,7,10,13,16-hexaoxacyclooctadecane, the mechanism involves the formation of a stable complex with metal ions through coordination bonds between the ether oxygen atoms and the metal ion . This complexation is driven by the favorable enthalpy change associated with the formation of multiple coordination bonds.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Similar in reactivity but lacks the aromatic ring, making it less versatile in organic synthesis.
Uniqueness
1-(2-Chloroethylsulfonyl)-4-methylbenzene is unique due to the presence of both a reactive chloroethylsulfonyl group and an aromatic ring, providing a versatile platform for further chemical modifications . 1,4,7,10,13,16-hexaoxacyclooctadecane is unique in its ability to form stable complexes with a wide range of metal ions, making it highly valuable in coordination chemistry and industrial applications .
Properties
CAS No. |
74261-14-6 |
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Molecular Formula |
C30H46Cl2O10S2 |
Molecular Weight |
701.7 g/mol |
IUPAC Name |
1-(2-chloroethylsulfonyl)-4-methylbenzene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.2C9H11ClO2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-8-2-4-9(5-3-8)13(11,12)7-6-10/h1-12H2;2*2-5H,6-7H2,1H3 |
InChI Key |
JACQQTFXGUZKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCl.CC1=CC=C(C=C1)S(=O)(=O)CCCl.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
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